molecular formula C27H23N3O3 B2516937 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866728-78-1

3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2516937
CAS RN: 866728-78-1
M. Wt: 437.499
InChI Key: ZSYWKZAKKGARIG-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-(4-Ethylphenyl)-5-(3-Methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

The compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives has been reported in several studies. For instance, the synthesis of 1-hydroxypyrazoloquinolines from 1-benzyloxypyrazole involves establishing the pyridine B-ring in the terminal step, with the pyridine ring formation occurring via cyclization of a formyl group and an amino group . Another study reports the preparation of pyrazolo[4,3-c]quinoline derivatives starting from 2,3-dihydro-1H-quinolin-4-ones, which were functionalized with acylating agents to afford the core substrates for further reactions . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The regioselectivity of reactions and the introduction of substituents on the pyrazole and quinoline rings are crucial for the final properties of the compounds . The presence of a dioxolo group in the compound of interest suggests additional rings that may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including acylation, condensation, and cyclization, to yield a wide range of derivatives with different substituents and structural features . The reactivity of these compounds is influenced by the substituents on the pyrazole and quinoline rings, which can affect the regioselectivity and mechanism of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like ethyl and methoxy groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance . Additionally, the presence of a dioxolo group could impact the compound's conformation and electronic distribution, further influencing its properties .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is part of a broader class of compounds that have been synthesized and studied for various applications in scientific research. Similar compounds, such as 1-hydroxypyrazoloquinolines and 1-hydroxypyrazoloisoquinolines, have been synthesized from benzyloxypyrazoles, showcasing the importance of these heterocyclic compounds in organic chemistry. These synthesis processes involve cyclization reactions, regioselective metalation, and palladium-catalyzed cross-coupling, highlighting the compound's role in advancing synthetic methodologies (J. Pawlas et al., 2000).

Pharmacological Research

Derivatives of quinoline, such as octahydrobenzo[g]quinolines, serve as intermediates for pharmaceutically active compounds. Efficient synthesis methods for these derivatives emphasize their significance in the development of new medications. For example, practical and large-scale synthesis approaches for octahydrobenzo[g]quinoline derivatives have been developed, underscoring their potential in pharmaceutical manufacturing (Markus Bänziger et al., 2000).

Antimicrobial and Antifungal Activity

Some pyrazoline and pyrazole derivatives, including structures related to the compound of interest, have shown promising antimicrobial and antifungal activities. These findings point to the potential of these compounds in developing new treatments for bacterial and fungal infections. The synthesis of these derivatives and their biological activity evaluations contribute to the understanding of their mechanism of action and potential therapeutic applications (S. Y. Hassan, 2013).

Optical and Structural Applications

The study of structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinolines, reveals their applications in materials science. These compounds exhibit polycrystalline structures and nanocrystallites dispersed in amorphous matrices upon thermal deposition, indicating their potential uses in the development of new materials with specific optical properties (H. Zeyada et al., 2016).

Antioxidant Properties

properties

IUPAC Name

5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWKZAKKGARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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